Tuneable Fmoc–Phe–(4-X)–Phe–NH2 nanostructures by variable electronic substitution†
Chemical Communications Pub Date: 2014-07-23 DOI: 10.1039/C4CC04926H
Abstract
Supramolecular structures were produced by in situ enzymatic condensation of Fmoc–Phe–(4-X), where X denotes electron withdrawing or donating groups, with Phe–NH2. The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tuneable nanoscale morphologies.
![Graphical abstract: Tuneable Fmoc–Phe–(4-X)–Phe–NH2 nanostructures by variable electronic substitution](http://scimg.chem960.com/usr/1/C4CC04926H.jpg)
Recommended Literature
- [1] Legal. Important decision with reference to milk certificates. High Court of Justice
- [2] Effective photoinactivation of Gram-positive and Gram-negative bacterial strains using an HIV-1 Tat peptide–porphyrin conjugate
- [3] Pd-Catalyzed direct C–H functionalization of imidazolones with aryl- and alkenyl halides†
- [4] Inside front cover
- [5] A novel unimolecular heterolytic scission of the sulphur–sulphur bond in a symmetrical disulphide
- [6] Synthetic-biology-based discovery of a fungal macrolide from Macrophomina phaseolina†
- [7] Is Cu a stable electrode material in hybrid perovskite solar cells for a 30-year lifetime?†
- [8] A novel nonacoordinate bridging selenido ligand in a tricapped trigonal- prismatic geometry. X-Ray structure of Cu11(μ9-Se)(μ3-Br)3[Se 2P(OPri)2]6
- [9] Anion pore structure through packing of molecular triangles
- [10] Out-of-equilibrium biomolecular interactions monitored by picosecond fluorescence in microfluidic droplets†
![Chemical Communications](https://scimg.chem960.com/usr/1/CC059091.jpg)